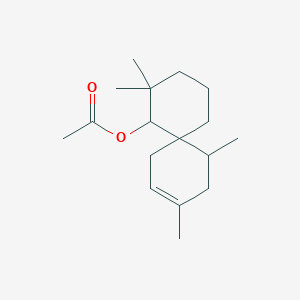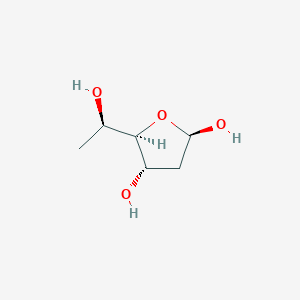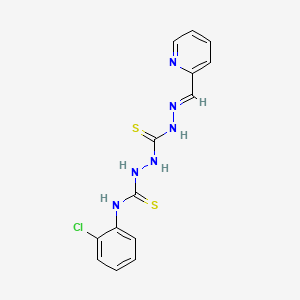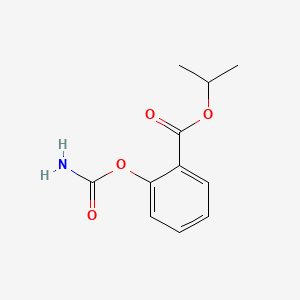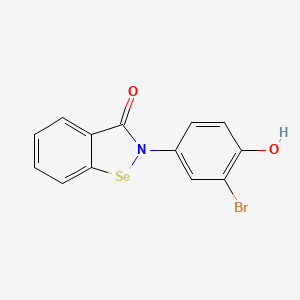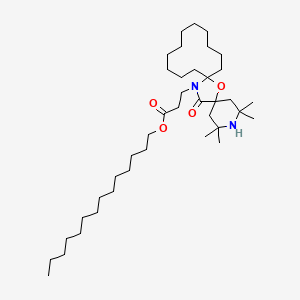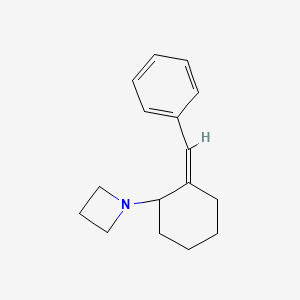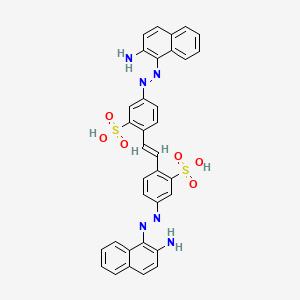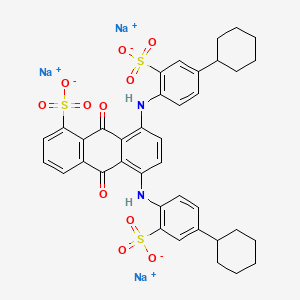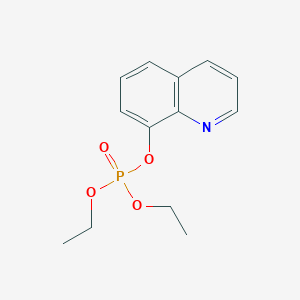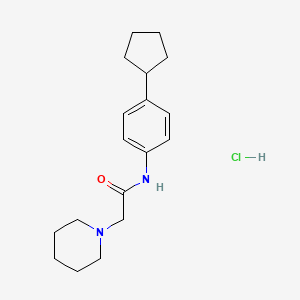
1-Piperidineacetamide, N-(4-cyclopentylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de 1-Piperidineacetamida, N-(4-ciclopentilfenil)-, monohidrocloruro implica varios pasos. Las rutas sintéticas típicamente incluyen la reacción de piperidina con anhídrido acético para formar piperidineacetamida. Este intermedio luego se hace reaccionar con 4-ciclopentilfenilamina en condiciones específicas para producir el compuesto deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para mejorar el rendimiento y la pureza .
Análisis De Reacciones Químicas
1-Piperidineacetamida, N-(4-ciclopentilfenil)-, monohidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos, ácidos y bases.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
1-Piperidineacetamida, N-(4-ciclopentilfenil)-, monohidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y sus interacciones con las macromoléculas biológicas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, como su uso en el desarrollo de fármacos para diversas enfermedades.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Piperidineacetamida, N-(4-ciclopentilfenil)-, monohidrocloruro involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y llevando a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas son objeto de investigación en curso .
Comparación Con Compuestos Similares
1-Piperidineacetamida, N-(4-ciclopentilfenil)-, monohidrocloruro se puede comparar con compuestos similares, como:
1-Piperidineacetamida, N-(4-ciclopentilfenil)-N-etil-, (Z)-2-butenedioato (11): Este compuesto tiene una estructura similar pero incluye un grupo etil adicional y un contraión diferente.
1-Piperidineacetamida, N-(4-ciclopentilfenil)-N-etil-: Este compuesto también tiene un grupo etil pero carece del componente monohidrocloruro.
La singularidad de 1-Piperidineacetamida, N-(4-ciclopentilfenil)-, monohidrocloruro radica en su estructura específica y la presencia del componente monohidrocloruro, que puede influir en sus propiedades químicas y biológicas.
Propiedades
Número CAS |
85603-11-8 |
|---|---|
Fórmula molecular |
C18H27ClN2O |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
N-(4-cyclopentylphenyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c21-18(14-20-12-4-1-5-13-20)19-17-10-8-16(9-11-17)15-6-2-3-7-15;/h8-11,15H,1-7,12-14H2,(H,19,21);1H |
Clave InChI |
BKYAKSYLHOPJIH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C3CCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


